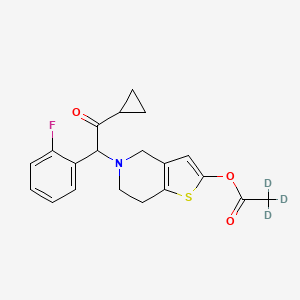
Prasugrel-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prasugrel-d3 is a deuterium-labeled derivative of Prasugrel, a thienopyridine prodrug. Prasugrel is an antiplatelet agent that inhibits platelet activation and aggregation by irreversibly binding to the P2Y12 receptor on platelets. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Prasugrel.
Preparation Methods
Synthetic Routes and Reaction Conditions
Prasugrel-d3 is synthesized by incorporating deuterium into the Prasugrel molecule. The synthesis involves several steps, including N-protection, boric acid substitution, and N-substitution. The key intermediate is prepared by reacting 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone . The final product is obtained through acid hydrolysis and subsequent acetylation .
Industrial Production Methods
Industrial production of this compound involves the use of advanced techniques such as evaporative precipitation and ultrasonication. These methods help in improving the solubility and bioavailability of the compound .
Chemical Reactions Analysis
Types of Reactions
Prasugrel-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its active metabolite.
Reduction: Reduction reactions can be used to modify the functional groups in the molecule.
Substitution: Substitution reactions, such as boric acid substitution, are used in the synthesis of the compound.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include trimethyl borate, triphenylchloromethane, and 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone . The reactions are typically carried out under controlled conditions, such as room temperature and nitrogen atmosphere .
Major Products Formed
The major product formed from the reactions involving this compound is its active metabolite, which exerts antiplatelet activity through antagonism of P2Y12 receptors .
Scientific Research Applications
Prasugrel-d3 is widely used in scientific research for various applications, including:
Pharmacokinetics and Pharmacodynamics: Studying the absorption, distribution, metabolism, and excretion of Prasugrel.
Clinical Trials: Evaluating the efficacy and safety of Prasugrel in patients with acute coronary syndrome.
Drug Development: Developing new antiplatelet agents with improved efficacy and safety profiles.
Mechanism of Action
Prasugrel-d3, like Prasugrel, is a prodrug that requires enzymatic transformation in the liver to its active metabolite. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, preventing the binding of adenosine diphosphate (ADP) and impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . This results in the inhibition of platelet activation and aggregation .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: Another thienopyridine antiplatelet agent that also inhibits the P2Y12 receptor.
Ticlopidine: A thienopyridine derivative with similar antiplatelet effects.
Ticagrelor: A non-thienopyridine P2Y12 receptor antagonist with a different mechanism of action
Uniqueness of Prasugrel-d3
This compound is unique due to its deuterium labeling, which allows for more precise pharmacokinetic and pharmacodynamic studies. This labeling helps in tracking the compound’s metabolic pathways and understanding its interactions within the body .
Properties
Molecular Formula |
C20H20FNO3S |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3/i1D3 |
InChI Key |
DTGLZDAWLRGWQN-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


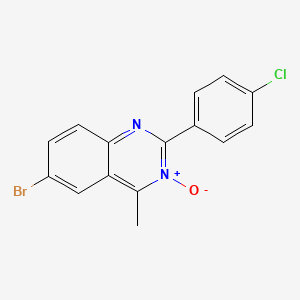
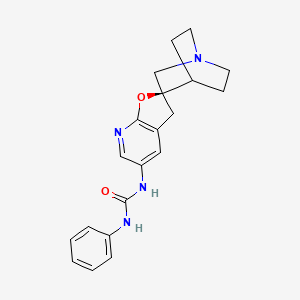
![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)

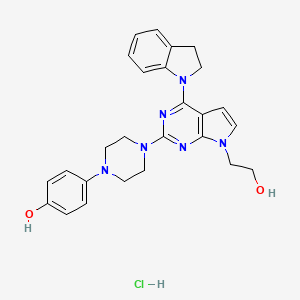
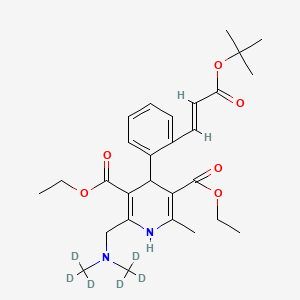
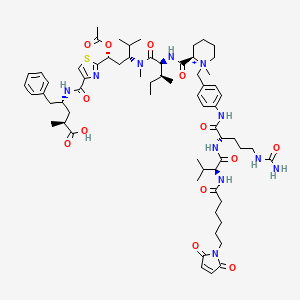
![7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-YL]chromen-2-one](/img/structure/B12427306.png)
![(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12427331.png)
![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B12427339.png)
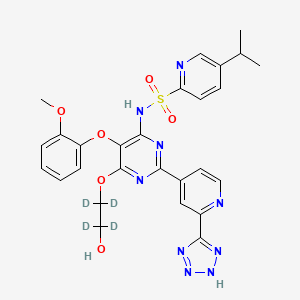
![[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone](/img/structure/B12427357.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)

